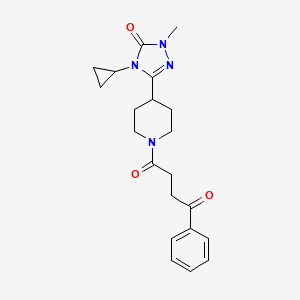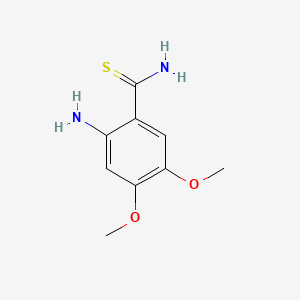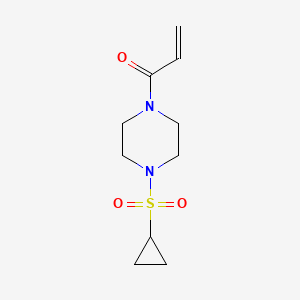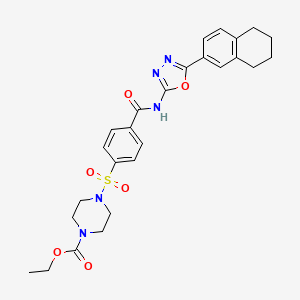
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Amidation and Amination Reactions : Quinazoline derivatives, including those structurally related to our compound of interest, have been explored in various chemical reactions. For instance, Lempert et al. (1986) discussed the amination of quinazoline derivatives, emphasizing the formation of quinazolinioamides, which are important for synthesizing various compounds (Lempert et al., 1986).
- Cyclization and Carbonylation : Costa et al. (2004) described the synthesis of quinazolin-2-ones through palladium-catalyzed cyclization-alkoxycarbonylation, demonstrating the versatility of quinazoline derivatives in organic synthesis (Costa et al., 2004).
Pharmacological Applications
- Anticancer Activity : Noolvi and Patel (2013) studied quinazoline derivatives for their anticancer properties, highlighting the potential of these compounds in developing new antitumor agents (Noolvi & Patel, 2013).
- Antimicrobial and Antifungal Properties : Gupta and Chaudhary (2012) investigated the antimicrobial activities of certain quinazoline derivatives, contributing to the understanding of their potential in treating microbial infections (Gupta & Chaudhary, 2012). Patel et al. (2010) also reported on the antimicrobial activity of quinazolin-4(3H)-ones, further supporting their use in this field (Patel et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate, followed by cyclization with 2-aminobenzoic acid to form the quinazolinone ring system. The resulting compound is then treated with thionyl chloride to introduce the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "4-benzylpiperidine-1-carboxylic acid", "2-methoxyethyl isothiocyanate", "2-aminobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone ring system.", "Step 3: Treatment of the resulting compound with thionyl chloride in the presence of a base such as pyridine to introduce the sulfanyl group at position 2 of the quinazolinone ring." ] } | |
CAS No. |
422529-43-9 |
Molecular Formula |
C24H27N3O3S |
Molecular Weight |
437.56 |
IUPAC Name |
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-8-7-19(16-21(20)25-24(27)31)22(28)26-11-9-18(10-12-26)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,25,31) |
InChI Key |
IORYBUDPMRBNFR-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



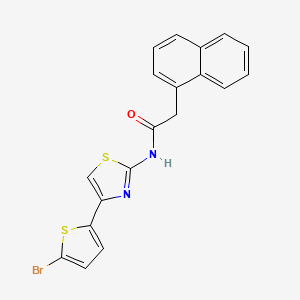
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)
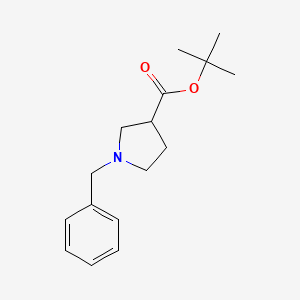

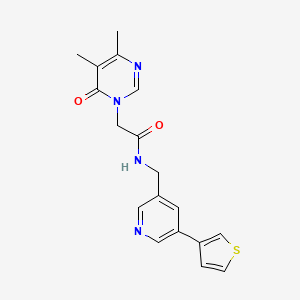
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide](/img/structure/B2557211.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
